The compound "3,4-Dihydro-2H-1,5-benzodioxepin-7-amine" is a structural relative of various benzazepine derivatives that have been synthesized and studied for their pharmacological properties. Benzazepines are a class of heterocyclic compounds that have been extensively researched due to their diverse biological activities and potential therapeutic applications. The studies on benzazepine derivatives have revealed their significance in modulating various receptors and enzymes, which makes them valuable in the development of new drugs for treating different medical conditions.
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepine derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy [, , ]. These studies have revealed that the seven-membered dioxepine ring can adopt various conformations, including chair and skew-boat forms []. The conformational preferences are influenced by the nature and position of substituents on both the benzene and dioxepine rings.
The dopaminergic activity of benzazepine derivatives has been demonstrated through the synthesis and evaluation of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which act as agonists of central and peripheral dopamine receptors1. These compounds have shown effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in rats with lesions in the substantia nigra and stimulation of rat striatal adenylate cyclase1. Similarly, the angiotensin-converting enzyme (ACE) inhibition has been observed with 1-benzazepin-2-one derivatives, indicating their potential in treating hypertension2. Moreover, benzazepine derivatives have been developed as selective antagonists of muscarinic (M3) receptors, which could be beneficial in treating disorders related to the cholinergic system3. Additionally, benzamides with benzazepine rings have shown high affinity for 5-HT3 and dopamine D2 receptors, suggesting their role in modulating neurotransmitter systems4.
In the field of cardiovascular research, benzazepine derivatives have been identified as potent inhibitors of ACE, which is a key enzyme in the renin-angiotensin system that regulates blood pressure2. This application is significant for the development of antihypertensive agents. In neuropharmacology, the dopaminergic and serotonergic activities of these compounds make them candidates for treating neurological disorders such as Parkinson's disease, schizophrenia, and anxiety1 4. The selective inhibition of muscarinic M3 receptors by benzazepine derivatives offers a therapeutic approach for respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, due to the role of M3 receptors in bronchoconstriction3. Furthermore, novel benzazepine-based inhibitors of neuronal nitric oxide synthase (nNOS) have been explored for their potential in treating neuropathic pain, showcasing the versatility of benzazepine derivatives in pain management6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: